molecular formula C23H23FN2O2 B11366415 2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide

2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B11366415
M. Wt: 378.4 g/mol
InChI Key: BDPQHQDPQXKJQE-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound. It is characterized by the presence of a fluorophenoxy group, a propan-2-ylphenyl group, and a pyridin-2-ylacetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate halogenated compound under basic conditions.

    Introduction of the Propan-2-ylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Coupling with Pyridin-2-ylacetamide: The final step involves coupling the intermediate with pyridin-2-ylacetamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.

    Reduction: Reduction reactions could target the amide group, converting it to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: Exploration as a potential therapeutic agent due to its unique structure.

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Pharmacology: Investigation of its pharmacokinetics and pharmacodynamics.

    Diagnostics: Potential use in diagnostic assays.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Inhibition or Activation: Modulating the activity of enzymes or signaling pathways.

    Cellular Effects: Inducing cellular responses such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-{[4-(Propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)acetamide
  • 2-(4-Methylphenoxy)-N-{[4-(Propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)acetamide

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
  • Structural Variations : Differences in the substituents on the phenoxy and phenyl groups can lead to variations in properties and applications.

Properties

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H23FN2O2/c1-17(2)19-8-6-18(7-9-19)15-26(22-5-3-4-14-25-22)23(27)16-28-21-12-10-20(24)11-13-21/h3-14,17H,15-16H2,1-2H3

InChI Key

BDPQHQDPQXKJQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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